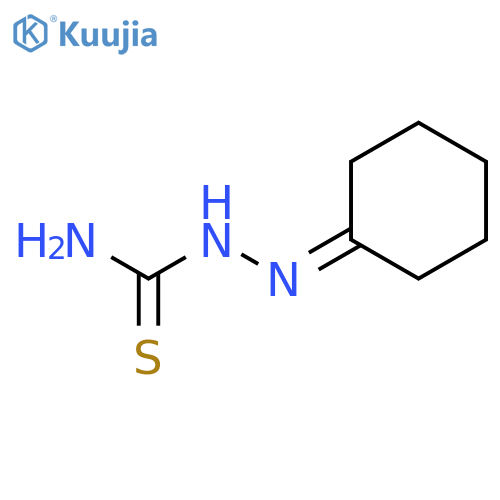

Cas no 5351-77-9 ((cyclohexylideneamino)thiourea)

(cyclohexylideneamino)thiourea 化学的及び物理的性質

名前と識別子

-

- (cyclohexylideneamino)thiourea

- 1-Cyclohexylidenethiosemicarbazide

- 2-cyclohexylidene-1-hydrazinecarbothioamide

- amino[(cyclohexylideneazamethyl)amino]methane-1-thione

- 2-cyclohexylidenehydrazinecarbothioamide

- cyclohexylidene thiosemicarbazone

- Cyclohexanone thiosemicarbazone

- Hydrazinecarbothioamide, 2-cyclohexylidene-

- SBB041170

- cyclohexanone-thiosemicarbazone

- Cyclohexanon-thiosemicarbazon

- AC1MD1GF

- 1-(Cyclohexylideneamino)thiourea

- Hydrazinecarbothioamide,2-cyclohexylidene

- Amino[(azacyclohexylidenemethyl)amino]methane-1-thione

- BBL025817

- AKOS000104691

- EN300-1265857

- NSC-717

- 5Z7DUY97A6

- Thiosemicarbazone, cyclohexanone

- F0862-0855

- BDBM50268201

- SCHEMBL941085

- HMS1577F04

- PD179557

- Z49561637

- DTXSID20385240

- Cyclohexanone, thiosemicarbazone

- CHEMBL510328

- GYRDZVHNPFBIST-UHFFFAOYSA-N

- VS-08106

- CS-0319878

- STL356060

- 5351-77-9

- 2-Cyclohexylidenehydrazine-1-carbothioamide

- Thiosemicarbazonecyclohexanone

- NSC717

-

- インチ: InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11)

- InChIKey: GYRDZVHNPFBIST-UHFFFAOYSA-N

- ほほえんだ: C1CCC(=NNC(=S)N)CC1

計算された属性

- せいみつぶんしりょう: 171.08300

- どういたいしつりょう: 171.083

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 82.5Ų

じっけんとくせい

- 密度みつど: 1.3

- ふってん: 296.2°C at 760 mmHg

- フラッシュポイント: 132.9°C

- 屈折率: 1.643

- PSA: 82.50000

- LogP: 2.23090

(cyclohexylideneamino)thiourea セキュリティ情報

(cyclohexylideneamino)thiourea 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(cyclohexylideneamino)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C993738-50mg |

2-cyclohexylidenehydrazinecarbothioamide |

5351-77-9 | 50mg |

$ 95.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390548-500mg |

2-Cyclohexylidenehydrazine-1-carbothioamide |

5351-77-9 | 98% | 500mg |

¥3157.00 | 2024-05-10 | |

| Life Chemicals | F0862-0855-0.5g |

(cyclohexylideneamino)thiourea |

5351-77-9 | 95%+ | 0.5g |

$246.0 | 2023-11-21 | |

| Enamine | EN300-1265857-0.05g |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90% | 0.05g |

$227.0 | 2023-11-13 | |

| Enamine | EN300-1265857-0.5g |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90% | 0.5g |

$260.0 | 2023-11-13 | |

| Enamine | EN300-1265857-10g |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90% | 10g |

$1163.0 | 2023-11-13 | |

| Enamine | EN300-1265857-250mg |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90.0% | 250mg |

$249.0 | 2023-10-02 | |

| Enamine | EN300-1265857-500mg |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90.0% | 500mg |

$260.0 | 2023-10-02 | |

| Enamine | EN300-1265857-0.1g |

(cyclohexylideneamino)thiourea |

5351-77-9 | 90% | 0.1g |

$238.0 | 2023-11-13 | |

| A2B Chem LLC | AG42725-25mg |

1-(Cyclohexylideneamino)thiourea |

5351-77-9 | 95%+ | 25mg |

$360.00 | 2024-04-19 |

(cyclohexylideneamino)thiourea 関連文献

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

(cyclohexylideneamino)thioureaに関する追加情報

Introduction to (cyclohexylideneamino)thiourea (CAS No. 5351-77-9)

(cyclohexylideneamino)thiourea, identified by its Chemical Abstracts Service (CAS) number 5351-77-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic organic compound has garnered attention due to its versatile applications and structural properties, making it a subject of extensive study in synthetic chemistry and medicinal chemistry.

The molecular structure of (cyclohexylideneamino)thiourea consists of a cyclohexylidene group linked to an amino-thiourea moiety. This unique arrangement imparts distinct chemical reactivity and functionalization possibilities, which are exploited in various chemical transformations. The presence of sulfur and nitrogen atoms in its framework allows for interactions with biological targets, making it a valuable intermediate in the synthesis of pharmacologically active molecules.

In recent years, (cyclohexylideneamino)thiourea has been explored as a key intermediate in the development of novel therapeutic agents. Its ability to participate in nucleophilic addition reactions and condensation processes makes it particularly useful in constructing complex molecular architectures. Researchers have leveraged these properties to design derivatives with enhanced biological activity, including potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

One of the most compelling aspects of (cyclohexylideneamino)thiourea is its role in the synthesis of thiourea-based compounds, which have shown promise in various medical applications. The thiourea moiety is known for its ability to form stable complexes with metal ions, a property that has been utilized in the development of diagnostic agents and catalysts. Additionally, the cyclohexylidene group provides steric hindrance and electronic modulation, allowing for fine-tuning of the compound's reactivity and selectivity.

Recent studies have highlighted the significance of (cyclohexylideneamino)thiourea in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, derivatives of this compound have been investigated for their potential to inhibit proteases involved in inflammation and cancer progression. The structural flexibility offered by the cyclohexylideneamino group enables the design of molecules that can precisely interact with biological targets, thereby enhancing therapeutic efficacy.

The pharmaceutical industry has also explored (cyclohexylideneamino)thiourea as a building block for drug candidates. Its incorporation into larger molecular frameworks has led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced side effects. Furthermore, computational modeling studies have been instrumental in understanding the binding interactions between (cyclohexylideneamino)thiourea-based derivatives and their biological targets, providing insights into structure-activity relationships.

Beyond its pharmaceutical applications, (cyclohexylideneamino)thiourea has found utility in materials science and industrial chemistry. Its reactivity with various functional groups allows for the synthesis of polymers and coatings with tailored properties. Additionally, the compound's ability to act as a ligand in coordination chemistry has been exploited in catalytic systems for organic transformations.

The synthesis of (cyclohexylideneamino)thiourea involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between cyclohexanone derivatives and thiourea under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

In conclusion, (cyclohexylideneamino)thiourea (CAS No. 5351-77-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and chemical reactivity make it a valuable tool for researchers seeking to develop novel therapeutic agents and functional materials. As our understanding of its properties continues to evolve, so too will its applications across various scientific disciplines.

5351-77-9 ((cyclohexylideneamino)thiourea) 関連製品

- 40375-94-8(N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)

- 263012-63-1(2-Chloro-5-ethynylpyridine)

- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)

- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)

- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)

- 1627180-68-0(5-Chloro-3-(4-chloro-3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine)

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)

- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)

- 2229501-60-2(1,1-difluoro-3-(2-methoxy-1,3-thiazol-5-yl)propan-2-amine)